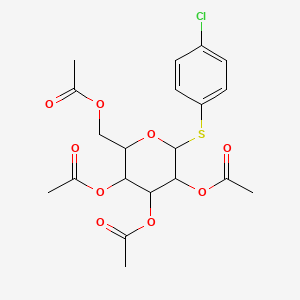

4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

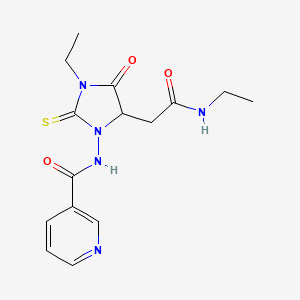

4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a 4-chlorophenyl group attached to a tetra-O-acetylated thiohexopyranoside moiety.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlorphenyl-2,3,4,6-tetra-O-acetyl-1-thiohexopyranosid beinhaltet typischerweise die Acetylierung eines Thiohexopyranosid-Vorläufers, gefolgt von der Einführung der 4-Chlorphenylgruppe. Eine gängige Methode beinhaltet die Verwendung von Essigsäureanhydrid und einer Base wie Pyridin, um die Hydroxylgruppen des Thiohexopyranosids zu acetylieren. Die 4-Chlorphenylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Chlorphenylchlorid in Gegenwart eines geeigneten Katalysators eingeführt werden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseanlagen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlorphenyl-2,3,4,6-tetra-O-acetyl-1-thiohexopyranosid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioethergruppe kann zu einem Sulfoxid oder Sulfon oxidiert werden, indem Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet werden.

Reduktion: Die Verbindung kann reduziert werden, um die Acetylgruppen zu entfernen, wodurch das entsprechende deacetylierte Thiohexopyranosid entsteht.

Substitution: Die 4-Chlorphenylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole und Alkohole.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Deacetylierte Thiohexopyranoside.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

4-Chlorphenyl-2,3,4,6-tetra-O-acetyl-1-thiohexopyranosid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung von Glykosidase-Enzymen und Kohlenhydratstoffwechsel untersucht.

Medizin: Wird auf sein Potenzial als Vorläufer bei der Entwicklung von Therapeutika, insbesondere bei der Behandlung von Diabetes und anderen Stoffwechselerkrankungen, untersucht.

Industrie: Wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlorphenyl-2,3,4,6-tetra-O-acetyl-1-thiohexopyranosid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Glykosidase-Enzymen. Die Verbindung kann die Aktivität dieser Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so die Hydrolyse von glykosidischen Bindungen stört. Diese Hemmung kann den Kohlenhydratstoffwechsel modulieren und hat potenzielle therapeutische Implikationen.

Wirkmechanismus

The mechanism of action of 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the hydrolysis of glycosidic bonds. This inhibition can modulate carbohydrate metabolism and has potential therapeutic implications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Phenyl-2,3,4,6-tetra-O-acetyl-1-thiohexopyranosid

- 4-Chlorphenyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranosid

- 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose hydrochlorid

Einzigartigkeit

4-Chlorphenyl-2,3,4,6-tetra-O-acetyl-1-thiohexopyranosid ist durch das Vorhandensein der 4-Chlorphenylgruppe einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinen spezifischen Anwendungen in Forschung und Industrie bei .

Eigenschaften

Molekularformel |

C20H23ClO9S |

|---|---|

Molekulargewicht |

474.9 g/mol |

IUPAC-Name |

[3,4,5-triacetyloxy-6-(4-chlorophenyl)sulfanyloxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H23ClO9S/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(30-16)31-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3 |

InChI-Schlüssel |

FDRTYADXAMZRMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11085456.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol](/img/structure/B11085458.png)

![N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B11085466.png)

![2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11085472.png)

![3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate](/img/structure/B11085478.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine](/img/structure/B11085486.png)

![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11085492.png)

![N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11085498.png)

![9-(benzylsulfanyl)-2,3-dimethyl-7-nitro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11085504.png)